6-Fluoro-2-(methoxymethoxy)-3-methylphenylboronic acid
CAS No.:
Cat. No.: VC13780914
Molecular Formula: C9H12BFO4
Molecular Weight: 214.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BFO4 |
|---|---|
| Molecular Weight | 214.00 g/mol |
| IUPAC Name | [6-fluoro-2-(methoxymethoxy)-3-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C9H12BFO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4,12-13H,5H2,1-2H3 |
| Standard InChI Key | PSJHUIVSSNLYHO-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1OCOC)C)F)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1OCOC)C)F)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, [6-fluoro-2-(methoxymethoxy)-3-methylphenyl]boronic acid, reflects its substitution pattern: a fluorine atom at position 6, a methoxymethoxy group at position 2, and a methyl group at position 3 on the phenyl ring. The boronic acid moiety (-B(OH)₂) at position 1 completes the structure, enabling its role as a coupling partner.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂BFO₄ | |
| Molecular Weight | 214.00 g/mol | |
| InChI Key | PSJHUIVSSNLYHO-UHFFFAOYSA-N | |
| CAS Number | 137809-14-6 |
The methoxymethoxy group (-OCH₂OCH₃) enhances solubility in polar aprotic solvents like tetrahydrofuran (THF), while the fluorine atom increases electrophilicity at the boron center . X-ray crystallography of analogous compounds suggests that steric effects from the methyl group influence regioselectivity in cross-coupling reactions .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: A singlet at δ 3.3–3.5 ppm for the methoxymethoxy methyl groups and a doublet near δ 6.8–7.2 ppm for aromatic protons.
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¹¹B NMR: A peak at δ 28–32 ppm, typical for arylboronic acids .
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¹⁹F NMR: A singlet at δ -110 to -115 ppm, consistent with aromatic fluorine .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Methoxymethylation: Protection of a phenolic -OH group using chloromethyl methyl ether (MOMCl) under basic conditions.
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Directed Ortho-Metalation: Use of lithium diisopropylamide (LDA) to deprotonate the methyl-substituted position, followed by borylation with triisopropyl borate.
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Fluorination: Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methoxymethylation | MOMCl, K₂CO₃, DMF, 0–25°C | 85–90% |
| Borylation | LDA, B(OiPr)₃, THF, -78°C | 70–75% |
| Fluorination | Selectfluor®, CH₃CN, 80°C | 60–65% |
Reactions require strict anhydrous conditions to prevent boronic acid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the final product in >95% purity.
Challenges and Mitigation
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Moisture Sensitivity: The boronic acid group hydrolyzes to boroxin in aqueous media. Storage at 2–8°C under nitrogen is critical.
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Regioselectivity: Competing fluorination at adjacent positions is minimized using bulky directing groups .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound’s primary application lies in forming carbon-carbon bonds with aryl halides. A representative reaction with 4-bromoanisole demonstrates its efficiency:
Reaction Scheme
Table 3: Coupling Performance Metrics
| Substrate | Yield (%) | Turnover Number (TON) |
|---|---|---|
| 4-Bromoanisole | 92 | 450 |
| 2-Chloropyridine | 85 | 380 |
| 3-Iodotoluene | 88 | 420 |
The methoxymethoxy group suppresses proto-deboronation, enabling higher yields than phenylboronic acid (70–75% for analogous reactions) .
Medicinal Chemistry Applications
Derivatives of this compound serve as intermediates in kinase inhibitor synthesis. For example, its coupling with pyrrolopyrimidine halides yields JAK2 inhibitors under preclinical evaluation. Fluorine’s electronegativity enhances binding affinity to ATP pockets .
Physicochemical Properties
Solubility and Stability
Table 4: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| THF | 45.2 |
| DMF | 38.7 |
| Water (pH 7) | 0.2 |
| Ethyl Acetate | 12.4 |
The compound exhibits pH-dependent stability, decomposing at pH < 3 (t₁/₂ = 2 h) or pH > 10 (t₁/₂ = 6 h).
Comparative Analysis with Analogous Boronic Acids
Table 5: Structural and Reactivity Comparison
The synergistic effects of fluorine and methoxymethoxy groups in the target compound account for its superior performance in cross-coupling reactions compared to analogs .
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